molecular formula C24H14 B032191 Naphtho[2,3-a]pyrene CAS No. 196-42-9

Naphtho[2,3-a]pyrene

Cat. No. B032191
CAS RN: 196-42-9
M. Wt: 302.4 g/mol
InChI Key: AXSJLZJXXUBRBS-UHFFFAOYSA-N
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Description

Naphtho[2,3-a]pyrene (NP) is a polycyclic aromatic hydrocarbon with intriguing properties that make it a subject of interest in various fields of research. It has been studied for its ability to form chiral domains on surfaces, which is significant for applications in molecular recognition and enantioselective processes . Additionally, NP has been identified as a multifunctional organic semiconductor with potential uses in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs) .

Synthesis Analysis

The synthesis of NP-related compounds has been explored in several studies. For instance, gold(I)-catalyzed tandem cyclization has been used to create functionalized naphtho[2,3-c]pyrans, demonstrating an efficient method for constructing polycyclic compounds . Moreover, the synthesis of naphtho[2,1-b]pyran-2-carboxamides has been achieved through a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide .

Molecular Structure Analysis

The molecular structure of NP has been investigated through high-resolution scanning tunneling microscopy (STM), revealing the formation of chiral domains consisting of one 2D enantiomer on Au(111) surfaces . Additionally, the adsorption of NP on Au(111) has been studied, showing the formation of a Schottky junction with a large interface dipole and the presence of chiral domains due to the spontaneous phase separation of 2-D enantiomers .

Chemical Reactions Analysis

NP's chemical reactivity has been explored in the context of its use as an organic semiconductor. It has been shown to function effectively as a donor material in OSCs, an emitting material in OLEDs, and a charge transport channel in OTFTs . The electronic structure of NP at the interface with gold has been characterized, providing insights into its interfacial electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of NP have been characterized in various studies. For example, the binding energy of adsorbed NP on Au(111) has been determined using temperature-programmed desorption . In the context of organic electronics, NP-based devices have demonstrated good power conversion efficiency in OSCs, efficient emission in OLEDs, and high field-effect mobility in OTFTs .

Scientific Research Applications

  • Optoelectronic Devices : Naphtho[2,3-a]pyrene-based organic thin films have been found to restructure the pristine Au(111) surface, which could potentially improve the performance of optoelectronic devices (Iski et al., 2012). Additionally, it has been demonstrated to form chiral domains on the Au(111) surface, useful for binding specific enantiomers of a 3D chiral molecule (France & Parkinson, 2003).

  • Organic Solar Cells and OLEDs : Naphtho[2,3-a]pyrene has been efficiently used as a donor material in organic solar cells, a blue and green emitting material in organic light-emitting diodes (OLEDs), and a charge transport channel in organic thin-film transistors (Kwon et al., 2010). Its interaction strength with Au(111) and the resultant effects on device performance have been assessed using scanning tunnelling microscopy (Iski et al., 2011).

  • Fluorescence Chemical Sensors : Derivatives of Naphtho[2,3-a]pyrene grafted on mesoporous silica supports have been explored as potential recognition elements for fluorescence chemical sensors (Kledzik et al., 2007). Moreover, its high selectivity as a FRET-based chemosensor for Cu2+ opens potential applications in FRET-based chemosensors (Kim et al., 2008).

  • Photochromic Properties : Naphthopyrans, a related class of compounds, have been utilized in plastic ophthalmic lens applications due to their photochromic properties influencing color, optical density, and fade rate (Gemert et al., 1997). Additionally, the one-pot synthesis of photochromic pyrans, including [3H]naphtho[2,1-b]pyrans, has been shown to be a useful method for synthesizing various pyrans (Zhao & Carreira, 2003).

  • Environmental and Analytical Chemistry : Naphtho[2,3-a]pyrene is a C24H14 polycyclic aromatic hydrocarbon produced during the pyrolysis of complex solid fuels like coal, wood, and biomass. Its production and characteristics can be studied for environmental implications and analytical methods (Thomas & Wornat, 2008). It can also be measured accurately on RP-C18 columns in analytical chemistry applications (Gritti & Guiochon, 2007).

Safety And Hazards

Naphtho[2,3-a]pyrene should be handled with care. Avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

hexacyclo[14.6.2.02,11.04,9.013,23.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-5-18-14-22-20(12-17(18)4-1)13-19-9-8-15-6-3-7-16-10-11-21(22)24(19)23(15)16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSJLZJXXUBRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C=CC6=C5C(=CC=C6)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173262
Record name Naphtho(2,1,8-qra)naphthacene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[2,3-a]pyrene

CAS RN

196-42-9
Record name Naphtho[2,3-a]pyrene
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Record name Naphtho(2,3-a)pyrene
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Record name Naphtho(2,1,8-qra)naphthacene
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Record name Naphtho[2,3-a]pyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
CB France, BA Parkinson - Journal of the American Chemical …, 2003 - ACS Publications
Chiral domains have been prepared by evaporation of a two-dimensionally chiral molecule, naphtho[2,3-a]pyrene (NP), onto the hexagonal Au(111) surface in an ultrahigh vacuum …
Number of citations: 79 pubs.acs.org
CB France, BA Parkinson - Langmuir, 2004 - ACS Publications
The adsorption of the two-dimensionally chiral naphtho[2,3-a]pyrene molecule has been studied on Au(111). Both structural and electronic properties of the naphtho[2,3-a]pyrene (NP)/…
Number of citations: 19 pubs.acs.org
SP Ekern, AG Marshall, J Szczepanski… - The Astrophysical …, 1997 - iopscience.iop.org
Fourier transform ion cyclotron resonance mass spectra of coronene and naphtho [2, 3-a] pyrene radical cations exposed to broadband ultraviolet/visible radiation are presented. Parent …
Number of citations: 67 iopscience.iop.org
J Kwon, JP Hong, W Lee, S Noh, C Lee, S Lee… - Organic …, 2010 - Elsevier
We found that naphtho[2,3,a]pyrene (NP) can be commonly used as an effective tri-functional material for three representative kinds of devices in organic electronics. In order to prove …
Number of citations: 26 www.sciencedirect.com
EV Iski, AD Jewell, HL Tierney, G Kyriakou… - Journal of Vacuum …, 2011 - pubs.aip.org
The structural properties and the interaction strength of naphtho [2, 3-a] pyrene (NP), a promising multifunctional organic material for optoelectronic devices, has been studied on Au (…
Number of citations: 16 pubs.aip.org
JL Durant, AL Lafleur, WF Busby Jr… - … /Genetic Toxicology and …, 1999 - Elsevier
Relatively little is known about the mutagenicity of C 24 H 14 PAH, a diverse group of five- and six-ring PAH, some of which are present at trace levels in the environment. To better …
Number of citations: 130 www.sciencedirect.com
G Nelson, JA Ross, M Pimentel, D Desai, AK Sharma… - Cancer letters, 2007 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are a class of carcinogenic chemicals that are ubiquitous in the environment. Fjord-region naphthopyrene isomers are structurally similar to …
Number of citations: 9 www.sciencedirect.com
Y Murata, N Kato, K Fujiwara… - The Journal of Organic …, 1999 - ACS Publications
The solid-state reaction using a high-speed vibration milling (HSVM) technique has been applied to the [4 + 2] cycloaddition of fullerene C 60 with condensed aromatics such as …
Number of citations: 163 pubs.acs.org
M Machala, J Vondráček, L Bláha, M Ciganek… - … /Genetic Toxicology and …, 2001 - Elsevier
Activation of aryl hydrocarbon receptor (AhR) by 30 polycyclic aromatic hydrocarbons (PAHs) was determined in the chemical-activated luciferase expression (CALUX) assay, using two …
Number of citations: 354 www.sciencedirect.com
SP Bagley, MJ Wornat - Energy & fuels, 2013 - ACS Publications
Degradation of hydrocarbon aviation fuels to carbonaceous solid deposits in the pre-combustion environment, due to oxygen-free, high-temperature, high-pressure conditions, …
Number of citations: 37 pubs.acs.org

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